Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-chlorophenyl group at position 3. The structure also includes a thioether-linked furan-2-carboxylate ester moiety at position 6 of the pyridazine ring.
Properties
IUPAC Name |
methyl 5-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S/c1-25-18(24)14-7-6-13(26-14)10-27-16-9-8-15-20-21-17(23(15)22-16)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPYTHUJDROFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that compounds with similar structures can interact with different target receptors due to their ability to accept and donate hydrogen bonds . This interaction can lead to various changes in the target, resulting in the observed pharmacological effects.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways due to their broad spectrum of pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for compounds with similar structures . These studies can provide insights into the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
Compounds with similar structures have been found to exhibit a range of pharmacological activities, suggesting that they can have various molecular and cellular effects .
Biochemical Analysis
Biological Activity
Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This complex structure includes a furan ring and a triazole moiety, both of which are known for their diverse biological activities.
Research indicates that compounds with triazole and pyridazine functionalities often exhibit significant biological activities. The mechanisms through which these compounds exert their effects may include:
- Enzyme Inhibition : Many derivatives have been shown to inhibit enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Activity : Compounds containing triazole rings have demonstrated efficacy against various bacterial strains .
- Anticancer Properties : Certain derivatives are known to induce apoptosis in cancer cells through various pathways .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate and its related compounds.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various triazole derivatives including our compound. The results indicated that these compounds could effectively inhibit the growth of several cancer cell lines by inducing apoptosis through caspase activation pathways. The IC50 values were found to be significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate was tested against multi-drug resistant strains of bacteria. The compound exhibited promising antibacterial activity with MIC values comparable to established antibiotics.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate has garnered attention for its potential as a therapeutic agent.
Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The triazole ring is known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to apoptosis in cancer cells.
- Case Study : A derivative of the triazolo-pyridazine structure demonstrated selective cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity : The compound also shows promise as an antimicrobial agent.
- Mechanism of Action : It may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
- Case Study : Related compounds have demonstrated potent antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .
Materials Science
The compound's unique structure allows for applications in the development of novel materials with specific electronic or optical properties.
- Research Findings : Its conjugated system and functional groups enable the design of materials that can be utilized in organic electronics or photonic devices .
Biological Studies
Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate is also used in biological studies to understand enzyme inhibition and protein interactions.
Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties.
- Mechanism of Action : Inhibition of pro-inflammatory cytokines and modulation of nitric oxide production are common pathways for compounds with similar scaffolds.
- Research Findings : Studies have reported that related triazole derivatives can reduce inflammation in animal models of arthritis by downregulating inflammatory markers .
Synthesis and Preparation Methods
The synthesis of Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions:
- Formation of the Triazolopyridazine Core : Achieved through cyclocondensation of appropriate hydrazine derivatives with substituted phenyl precursors.
- Thioether Formation : The intermediate is reacted with a thiol compound to introduce the thioether linkage.
- Esterification : The furan-2-carboxylate moiety is introduced using methylating agents like methyl iodide in the presence of a base .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Triazolo-Pyridazine Cores
The compound shares structural similarities with triazolo-pyridazine derivatives described in , such as (S)-5-(3-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)pyrrolidin-1-yl)pyrazine-2-carbonitrile. Key differences include:
- Linkage : The thioether bridge in the main compound contrasts with carbamate or amide linkages in other triazolo derivatives, which could influence metabolic stability.
Compounds with Alternative Heterocyclic Cores
lists compounds like methyl 4-morpholino-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate (885440-18-6), which replaces the triazolo-pyridazine core with a triazino-benzothiazole system. Comparisons include:
- Electronic Effects : The electron-withdrawing trifluoromethyl and nitro groups in 885440-18-6 may increase electrophilicity compared to the main compound’s chlorophenyl and ester groups .
- Solubility : The morpholine substituent in 885440-18-6 could enhance aqueous solubility relative to the furan ester in the main compound.
Functional Group Analysis
- Thioethers vs. Sulfonamides : The thioether in the main compound may offer greater oxidative stability than sulfonamide-containing analogs like 1093404-77-3 (1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide) .
- Ester vs. Amide Linkages : The furan carboxylate ester in the main compound is more hydrolytically labile than amide bonds in compounds such as 929853-98-5 (2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide) .
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
- Bioactivity : The 4-chlorophenyl group in the main compound may confer enhanced binding to hydrophobic kinase pockets, as seen in related triazolo-pyridazine inhibitors .
- Metabolic Stability : The thioether linkage could reduce susceptibility to cytochrome P450 oxidation compared to ether or amine linkages in analogs .
- Synthetic Challenges : The furan ester’s sensitivity to hydrolysis may necessitate prodrug strategies, unlike more stable amide-based analogs .
Q & A
Q. What are the recommended synthetic methodologies for Methyl 5-(((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of precursor hydrazines or diazonium salts under acidic or basic conditions.
- Step 2 : Thioether linkage formation between the pyridazine ring and the furan-carboxylate moiety using coupling agents like 1,1'-thiocarbonyldiimidazole (TCDI) in solvents such as dimethylformamide (DMF) or chloroform .
- Step 3 : Methyl esterification of the furan-carboxylic acid intermediate using methanol and catalytic sulfuric acid.
Key considerations : Optimize temperature (e.g., 60–80°C for cyclization) and solvent polarity to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is critical .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., 4-chlorophenyl at C3 of the triazole ring, thioether linkage at C6).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguous regiochemistry in the triazolo-pyridazine system, especially if synthetic byproducts arise .
Q. What are the solubility and formulation challenges for this compound in biological assays?
- Solubility : Poor aqueous solubility due to aromatic and heterocyclic moieties. Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions, followed by dilution in assay buffers with ≤1% organic content.
- Stability : Monitor hydrolysis of the methyl ester group under basic conditions (pH > 8) using HPLC .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., thioether formation) be elucidated?
- Kinetic Studies : Vary reactant concentrations (e.g., thiol nucleophile, pyridazine electrophile) to determine rate laws.
- Isotopic Labeling : Use S-labeled reagents to track sulfur incorporation during thioether bond formation.
- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and identify regioselectivity drivers in cyclization steps .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) groups to assess impact on target binding.
- Bioisosteric Replacement : Substitute the furan-carboxylate with thiophene or pyrrole analogs to modulate lipophilicity.
- In Silico Docking : Map interactions with enzymes (e.g., kinase ATP-binding pockets) using molecular docking software (e.g., AutoDock Vina) .
Q. How can conflicting biological activity data across studies be resolved?
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media vs. 10% FBS).
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may influence IC values .
Q. What advanced techniques characterize thermal and photostability under storage conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (T) under nitrogen atmosphere.
- UV-Vis Spectroscopy : Monitor absorbance changes under accelerated light exposure (ICH Q1B guidelines) to assess photodegradation .
Q. How can regiochemical ambiguity in the triazolo-pyridazine core be addressed computationally?
- NMR Chemical Shift Prediction : Compare experimental H/C shifts with DFT-calculated values (e.g., using Gaussian09) for competing regioisomers.
- Hirshfeld Surface Analysis : Analyze crystal packing and intermolecular interactions to validate X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
